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Introduction: Apatinib, an oral tyrosine kinase inhibitor, selectively targets the vascular

endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in anti-angiogenesis and

cancer therapy. The efficacy and potential for drug-drug interactions of Apatinib are significantly

influenced by its metabolic fate. Systemically available Apatinib is extensively metabolized in

the liver, primarily by Cytochrome P450 (CYP) enzymes, into several metabolites. This

technical guide provides an in-depth overview of the in vitro metabolism of Apatinib to its major

active metabolite, M1-1 (cis-3-hydroxy-apatinib), intended for researchers, scientists, and drug

development professionals.

Metabolic Pathway of Apatinib to M1-1
The primary biotransformation of Apatinib to its M1-1 and M1-2 metabolites involves

hydroxylation. In vitro studies have identified that this reaction is predominantly catalyzed by

the CYP3A4 and CYP3A5 enzymes. To a lesser extent, other enzymes such as CYP2D6 and

CYP2C9 also contribute to its metabolism[1]. The M1-1 metabolite, specifically cis-3-hydroxy-

apatinib, retains a portion of the pharmacological activity of the parent drug[1].
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Caption: Metabolic conversion of Apatinib to its hydroxylated metabolites M1-1 and M1-2.

Quantitative Data: Inhibitory Potential of Metabolite
M1-1
While the precise kinetic parameters (Km, Vmax) for the formation of M1-1 are not publicly

detailed, significant data exists regarding the inhibitory effects of the M1-1 metabolite on

various CYP450 isozymes. This information is critical for predicting potential drug-drug

interactions (DDIs). The following table summarizes the inhibition constants (Ki) and the type of

inhibition M1-1 exerts on key CYP enzymes in human liver microsomes (HLMs).

CYP Isozyme Inhibition Type Ki (μM)

CYP2B6 Competitive 12.280

CYP2C9 Mixed-type 0.998

CYP2D6 Competitive 2.046

CYP3A4/5 Noncompetitive 1.340

Data sourced from Pang et al.

(2023)[2].
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Experimental Protocols
Studying the in vitro metabolism of Apatinib involves two primary methodologies: metabolic

stability assays using pooled human liver microsomes (HLMs) and reaction phenotyping using

recombinant human CYP enzymes (rhCYPs).

I. Preparation

II. Incubation III. Analysis

Apatinib Stock
(in DMSO or Acetonitrile)

Pre-incubation Mixture
(Apatinib, Enzyme, Buffer)Enzyme Source

(HLMs or rhCYPs)

NADPH Regenerating System

Initiate Reaction
(Add NADPH)

Pre-warm at 37°C
(5 min)

Incubate at 37°C
(e.g., 0-60 min)

Quench Reaction
(Cold Acetonitrile + IS)

Centrifuge
(Protein Precipitation) Collect Supernatant UPLC-MS/MS Analysis
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Caption: General experimental workflow for in vitro metabolism studies of Apatinib.

Metabolic Stability and Phenotyping in Human Liver
Microsomes (HLMs)
This protocol aims to determine the rate of Apatinib metabolism and identify the primary CYP

enzymes involved.

Materials:

Apatinib
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Pooled Human Liver Microsomes (HLMs)

Potassium phosphate buffer (100 mM, pH 7.4)

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Selective CYP chemical inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6)

Internal Standard (IS), e.g., Vatalanib

Acetonitrile (ACN), cold

Dimethyl sulfoxide (DMSO)

Procedure:

Preparation of Reagents:

Prepare a stock solution of Apatinib (e.g., 1 mM) in DMSO or acetonitrile.

Prepare working solutions of Apatinib by diluting the stock in the incubation buffer.

Prepare HLM suspension in potassium phosphate buffer to a final protein concentration of

approximately 0.2-0.5 mg/mL.

Incubation:

In a microcentrifuge tube, combine the HLM suspension, Apatinib working solution, and

phosphate buffer.

For phenotyping, add a selective chemical inhibitor to the respective tubes.

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath[2].

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

Time Course Sampling:
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At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the

reaction mixture.

Reaction Quenching:

Immediately add the aliquot to a tube containing cold acetonitrile (typically 2-3 volumes)

with the internal standard to stop the reaction and precipitate the microsomal proteins.

Sample Processing:

Vortex the quenched samples thoroughly.

Centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated

protein.

Transfer the supernatant to a new tube or a 96-well plate for analysis.

Analysis:

Analyze the samples using a validated UPLC-MS/MS method to quantify the remaining

Apatinib and the formation of the M1-1 metabolite.

Recombinant Human CYP Enzyme Assay
This protocol identifies the specific contribution of individual CYP isoforms to the metabolism of

Apatinib.

Materials:

Recombinant human CYP enzymes (e.g., rhCYP3A4, rhCYP2D6, rhCYP2C9) co-expressed

with cytochrome P450 reductase.

All other reagents as listed in the HLM protocol.

Procedure:

Preparation: The procedure is similar to the HLM assay, but instead of pooled microsomes,

individual recombinant CYP isoforms are used. The protein concentration will vary
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depending on the specific activity of the recombinant enzyme preparation.

Incubation:

Incubate Apatinib separately with each recombinant CYP isoform (e.g., CYP3A4,

CYP2D6, CYP2C9, etc.) in the presence of the NADPH regenerating system.

A control incubation without any CYP enzyme should be included to check for non-

enzymatic degradation.

Reaction and Analysis: The reaction initiation, quenching, sample processing, and analysis

steps are identical to the HLM protocol. The rate of M1-1 formation in each incubation is

measured to determine the relative contribution of each CYP isoform.

Analytical Method: UPLC-MS/MS
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-

MS/MS) method is essential for the sensitive and selective quantification of Apatinib and M1-1.

Typical Parameters:

Chromatography Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB C18, 50

mm × 4.6 mm, 1.8 µm) is commonly used[3].

Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer like ammonium

acetate (e.g., 5 mmol/L) with 0.1% formic acid provides good separation[3].

Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for these

compounds.

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity,

monitoring specific precursor-to-product ion transitions for Apatinib, M1-1, and the internal

standard.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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